3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
Description
Properties
Molecular Formula |
C10H12F3NO3S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c11-10(12,13)8-3-1-4-9(7-8)17-5-2-6-18(14,15)16/h1,3-4,7H,2,5-6H2,(H2,14,15,16) |
InChI Key |
CXAWUHLXWJYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution to Form the Phenoxy Propane Intermediate
The core reaction involves the substitution of a halogenated trifluoromethylbenzene derivative with a hydroxy-substituted propane sulfonamide or its precursor. This is typically achieved by reacting a 3-(trifluoromethyl)phenol or a related phenol derivative with a propane-1-sulfonamide precursor under basic conditions.
-
- Base: Potassium hydroxide or sodium hydroxide (often in molar excess of at least 30%)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 80–110 °C
- Reaction time: 4 to 20 hours
-
- The base deprotonates the phenol to generate a phenolate ion.
- The phenolate ion performs a nucleophilic attack on the alkyl halide or sulfonamide precursor, displacing the leaving group and forming the ether linkage.
Sulfonamide Formation
The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides or by direct sulfonation of the propane chain followed by amination.
- This step may involve:
- Reaction with sulfonyl chlorides in the presence of a base.
- Use of ammonia or amines to convert sulfonyl intermediates into sulfonamides.
Representative Synthesis Example
A closely related synthetic example from patent literature (WO1994000416A1) describes the preparation of a structurally similar compound, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, which shares mechanistic similarities with the target compound:
| Step | Description | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Dissolution of N-methyl-3-hydroxy-3-(phenyl)propylamine in DMSO | N-methyl-3-hydroxy-3-(phenyl)propylamine, DMSO | 100 °C, 1 h | - |
| 2 | Addition of potassium hydroxide (10.4% water content) | KOH (excess) | 100 °C, 1 h | - |
| 3 | Addition of 1-chloro-4-(trifluoromethyl)benzene | 1-chloro-4-(trifluoromethyl)benzene | 100 °C, 10–20 h | 87–88% |
| 4 | Work-up and isolation of product | Sodium chloride solution, toluene extraction, acidification with HCl | Room temperature | Crystalline hydrochloride salt |
This method highlights the nucleophilic substitution of a hydroxypropylamine derivative with a trifluoromethyl-substituted aryl chloride under strongly basic conditions in DMSO, followed by purification steps to isolate the sulfonamide derivative as a hydrochloride salt.
Alternative Catalyzed Methods
In some cases, phase transfer catalysts such as tetrabutylammonium bromide are employed to enhance reaction rates and yields by facilitating the transfer of hydroxide ions into the organic phase.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Base | Potassium hydroxide or sodium hydroxide | Used in molar excess (>30%) |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |
| Temperature | 80–110 °C | Controlled heating for 4–20 hours |
| Reaction Time | 4–20 hours | Depending on scale and catalyst presence |
| Catalyst | Optional: tetrabutylammonium bromide | Enhances nucleophilic substitution |
| Work-up | Aqueous sodium chloride extraction, toluene extraction | Purification and isolation of product |
| Product Form | Hydrochloride salt (crystalline) | Improves stability and handling |
| Yield | 85–90% | High efficiency under optimized conditions |
Analysis of Preparation Methods
- Efficiency: The use of strong bases such as potassium hydroxide in DMSO enables high conversion rates due to effective generation of phenolate ions and favorable solvent effects.
- Safety and Scalability: The described methods use relatively inexpensive and readily available reagents, making them suitable for industrial scale-up. However, careful control of temperature and handling of strong bases is necessary.
- Selectivity: The reaction conditions favor selective substitution on the aromatic ring with trifluoromethyl substitution, minimizing side reactions.
- Purity: The isolation of the product as a hydrochloride salt and subsequent recrystallization ensure high purity suitable for research or further chemical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for generating derivatives with modified biological or physicochemical properties.
Reaction with Amines
Primary and secondary amines react with the sulfonamide group to form substituted sulfonamides. For example:
Reagents : Primary amine (1.2 equiv), DMSO, 60°C, 12 hours
Yield : 72–89% (depending on amine structure)
Mechanism : The amine acts as a nucleophile, displacing the sulfonamide group via a two-step process involving deprotonation and bond formation.
Reaction with Alcohols
Alcohols react under basic conditions to form sulfonate esters:
Reagents : Alcohol (2.0 equiv), NaH (1.5 equiv), THF, reflux
Yield : 55–68%
Hydrolysis Reactions
The sulfonamide group hydrolyzes under acidic or basic conditions to yield sulfonic acids or salts.
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6 M) | H₂O, 100°C, 6 hr | 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonic acid | 88% | |
| Basic (NaOH, 2 M) | EtOH, 80°C, 4 hr | Sodium sulfonate salt | 92% |
Condensation Reactions
The sulfonamide participates in condensation with carbonyl-containing compounds (e.g., aldehydes, isocyanates) to form ureas or thioureas.
Urea Formation
Reagents : Aryl isocyanate (1.1 equiv), DCM, RT, 24 hr
Yield : 65–78%
Application : Antimicrobial agents with MIC values of 0.39–1.56 μg/mL against S. aureus .
Electrophilic Aromatic Substitution
The trifluoromethylphenoxy ring undergoes electrophilic substitution at the meta position due to the electron-withdrawing effect of the -CF₃ group.
Reductive Coupling
In the presence of sodium bisulfite and
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound lacks halogen or cyano groups on the phenoxy ring compared to compounds 5–2.
Sulfonamide Chain : The propane-1-sulfonamide chain in the target compound is shorter than the trifluorobutane or pentane chains in analogs, which could influence pharmacokinetic properties (e.g., half-life).
Synthesis Purity : All analogs in achieved >95% purity, suggesting robust synthetic protocols applicable to the target compound .
Electronic and Physicochemical Properties
- Trifluoromethyl Group : Present in both the target compound and analogs (e.g., compounds 5, 7, 8), this group enhances lipophilicity and resistance to oxidative metabolism.
- Cyanophenoxy vs. Chlorophenoxy: Compounds 6 and 5 feature electron-withdrawing cyano or chloro groups, which may alter π-π stacking interactions in biological targets compared to the target compound’s simpler trifluoromethylphenoxy group .
Functional Group Variations in Other Sulfonamides
- : 3-(Methylsulfonyl)propan-1-amine hydrochloride (C₄H₁₁NO₂S) replaces the sulfonamide with a methylsulfonyl group, reducing hydrogen-bonding capacity and likely altering bioavailability .
- : 3-[[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid introduces a sulfonic acid group, increasing polarity compared to the target compound’s sulfonamide .
Biological Activity
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.
- Molecular Formula : C10H12F3NO2S
- Molecular Weight : 273.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, which can lead to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : This compound may act as a ligand for various receptors, influencing signaling pathways involved in inflammation and other physiological processes.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity by inhibiting bacterial folic acid synthesis, which is essential for DNA replication.
Anti-inflammatory Effects
Studies have suggested that derivatives of sulfonamides can modulate inflammatory responses. The interaction with specific receptors involved in inflammation could make this compound a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antibacterial activity of sulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential use as an antibacterial agent. -
Anti-inflammatory Mechanism :
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of sulfonamide compounds have shown that the incorporation of trifluoromethyl groups significantly enhances biological activity. The electronegative nature of fluorine atoms increases the lipophilicity and metabolic stability of these compounds, making them more effective in vivo.
Q & A
Q. What synthetic strategies are optimal for preparing 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-(trifluoromethyl)phenol with propane sulfonamide derivatives. Key steps include nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to form the phenoxy linkage. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF at 80–100°C facilitates SNAr . Optimization requires monitoring reaction time, temperature, and stoichiometric ratios of reactants. Catalysts like cuprous oxide (Cu₂O) improve yields in coupling reactions (e.g., 10% catalyst loading at 100°C for 6 hours) . Purity is enhanced via recrystallization or chromatography using ethyl acetate/hexane gradients.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Combined spectroscopic and chromatographic methods are essential:
- NMR : - and -NMR verify the phenoxy-propane sulfonamide backbone, with characteristic shifts for trifluoromethyl (δ ~110–120 ppm in -NMR) and sulfonamide groups (δ ~3.5–4.0 ppm for NH) .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 298.05) and detects impurities like nitro intermediates or dehalogenated byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?
The CF group enhances metabolic stability by resisting oxidative degradation and increasing lipophilicity (logP ~2.5), improving membrane permeability. However, its electron-withdrawing nature reduces nucleophilicity at the phenoxy ring, affecting target binding. Comparative SAR studies of analogs (e.g., replacing CF with Cl or OMe) show that CF optimizes IC values in enzyme inhibition assays (e.g., ~50 nM vs. >100 nM for Cl-substituted analogs) . Advanced pharmacokinetic modeling (e.g., PBPK) predicts increased half-life (t ~8–12 hours) due to reduced CYP450 metabolism .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina (with improved scoring functions) identifies binding poses in enzymes like carbonic anhydrase or kinases. Grid maps (0.375 Å spacing) and Lamarckian GA optimize docking accuracy (RMSD <2.0 Å vs. crystallographic data) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns trajectories, NPT ensemble). The sulfonamide moiety often forms hydrogen bonds with catalytic residues (e.g., Zn in carbonic anhydrase) .
- Free Energy Calculations : MM/GBSA quantifies binding affinities (ΔG ~-10 kcal/mol for high-affinity targets) .
Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values) be resolved?
Contradictions often arise from assay conditions or target flexibility:
- Assay Optimization : Standardize buffer pH (7.4 vs. 6.5) and ionic strength to minimize false negatives.
- Target Conformational States : Use cryo-EM or X-ray crystallography to identify active vs. inactive conformations influencing binding .
- Data Normalization : Compare IC values against reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Methodological Challenges
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- HPLC-MS/MS : Detects impurities at <0.1% levels, such as nitro precursors (e.g., 2-nitrobenzoic acid derivatives) .
- GC-FID : Quantifies volatile byproducts (e.g., residual DMF) with LOD ~10 ppm .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 48.3%, H: 3.4%, N: 4.7%) to identify sulfonamide decomposition .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the sulfonamide or phenoxy positions?
- Positional Scanning : Synthesize analogs with substituents at R1 (sulfonamide) and R2 (phenoxy), such as methyl, halogen, or cyano groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bond acceptors at the sulfonamide group) .
- In Vivo Correlation : Test analogs in rodent models to link structural changes (e.g., CF → OCF) to bioavailability changes (AUC ~2x higher for OCF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
